5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde

Lipophilicity LogP Drug-likeness

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde (CAS 893749-69-4, MFCD06804215) is a 3,5-disubstituted isoxazole heterocycle bearing a reactive aldehyde at the 3-position and a basic tertiary amine (dimethylaminomethyl) at the 5-position, with a molecular formula of C₇H₁₀N₂O₂ and molecular weight of 154.17 g/mol. The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple global vendors and is characterized by a predicted ACD/LogP of −0.74, four hydrogen bond acceptors, zero hydrogen bond donors, a topological polar surface area of approximately 46 Ų, and a boiling point of 245.3 °C at 760 mmHg.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 893749-69-4
Cat. No. B1627689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde
CAS893749-69-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=NO1)C=O
InChIInChI=1S/C7H10N2O2/c1-9(2)4-7-3-6(5-10)8-11-7/h3,5H,4H2,1-2H3
InChIKeyXAIIKHPABHSAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde (CAS 893749-69-4): Core Physicochemical & Structural Profile for Procurement Evaluation


5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde (CAS 893749-69-4, MFCD06804215) is a 3,5-disubstituted isoxazole heterocycle bearing a reactive aldehyde at the 3-position and a basic tertiary amine (dimethylaminomethyl) at the 5-position, with a molecular formula of C₇H₁₀N₂O₂ and molecular weight of 154.17 g/mol . The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple global vendors and is characterized by a predicted ACD/LogP of −0.74, four hydrogen bond acceptors, zero hydrogen bond donors, a topological polar surface area of approximately 46 Ų, and a boiling point of 245.3 °C at 760 mmHg . These physicochemical attributes position it as a moderately polar, water-miscible scaffold for medicinal chemistry and organic synthesis applications.

Dual orthogonal functionality: reactive aldehyde at C3 and basic tertiary amine at C5 enable one-pot reductive amination and tandem reactions
Moderate polarity, water-miscible scaffold supports aqueous reaction conditions and reversed-phase chromatography
Research-grade isoxazole building block for medicinal chemistry and organic synthesis programs

Why 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde Cannot Be Replaced by Simpler 5-Substituted Isoxazole-3-carbaldehydes in Research & Development


Isoxazole-3-carbaldehydes with different 5-substituents are not interchangeable building blocks. The dimethylaminomethyl group at the 5-position fundamentally alters the electronic character, lipophilicity, and hydrogen-bonding capacity of the scaffold relative to common analogs such as 5-methylisoxazole-3-carbaldehyde or the unsubstituted isoxazole-3-carbaldehyde . These differences manifest in quantifiable changes in LogP (Δ >1.5 units), boiling point (Δ >20 °C), and hydrogen bond acceptor count (4 vs. 2), which directly impact chromatographic behavior, aqueous solubility, and the ability of the compound to participate in specific synthetic transformations or engage biological targets . Substituting a less functionalized analog risks altering reaction kinetics in key transformations such as the Baylis-Hillman reaction, where the electronic nature of the 5-substituent modulates aldehyde electrophilicity .

Electronic modulation alters reaction kinetics
The dimethylaminomethyl group changes aldehyde electrophilicity compared to 5-methyl or unsubstituted analogs; key transformations like Baylis-Hillman may exhibit different rates or yields.
Lipophilicity shift >1.5 log units changes solubility and chromatography
A predicted LogP difference of −1.5 versus the 5-methyl analog translates to >30-fold higher aqueous phase preference, directly impacting reversed-phase retention and solubility screening.
Doubled hydrogen bond acceptor count modifies molecular recognition
With four H-bond acceptors (vs two in simple analogs) and zero donors, the HBA-only profile may engage biological targets differently; substitution with a less functionalized analog risks losing these interactions.

Quantitative Differentiation Evidence for 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde Versus Key Structural Analogs


Lipophilicity (LogP) Reduction of ~1.5 Units Versus 5-Methylisoxazole-3-carbaldehyde Enhances Aqueous Solubility and Alters Chromatographic Retention

The target compound exhibits a predicted ACD/LogP of −0.74, which is substantially lower than the LogP of 0.80 for the 5-methyl analog 5-methylisoxazole-3-carbaldehyde (CAS 62254-74-4) . This LogP reduction of approximately 1.5 units indicates a significantly higher preference for the aqueous phase, which is critical for applications requiring water solubility or reversed-phase chromatographic separation. The unsubstituted isoxazole-3-carbaldehyde (CAS 89180-61-0) shows an intermediate LogP of 0.49 , confirming that the basic dimethylaminomethyl group is the dominant driver of hydrophilicity in the target compound.

LogP shift
Predicted / Data to verify
ΔLogP = −1.54 vs 5-methyl analog
Reported LogP difference indicates >30-fold higher aqueous phase preference; affects reversed-phase HPLC retention and solubility profiling
ACD/Labs Percepta predicted values; independent database comparison
Lipophilicity LogP Drug-likeness Chromatography

Doubled Hydrogen Bond Acceptor Count (4 vs. 2) and Increased Polar Surface Area Relative to 5-Methyl and Unsubstituted Analogs

The target compound features four hydrogen bond acceptor (HBA) sites—two from the isoxazole ring oxygen and nitrogen, one from the aldehyde oxygen, and one from the tertiary amine—compared with only two HBA sites in 5-methylisoxazole-3-carbaldehyde (ring O and N, plus aldehyde O only) [1]. This doubling of HBA count is accompanied by an increase in topological polar surface area (tPSA) to 46.3 Ų (target) versus 43.1 Ų for the 5-methyl and unsubstituted analogs [1]. The additional HBA capacity and tPSA arise exclusively from the dimethylaminomethyl substituent and are absent in all common 5-alkyl or 5-aryl isoxazole-3-carbaldehyde comparators.

H-bond acceptors
Reported
4 vs 2 (target vs analog)
Doubled HBA count creates a balanced HBA-only profile; supports interactions with H-bond donor-rich pockets
PubChem computed properties; tPSA increase ~3.2 Ų
Hydrogen bonding Polar surface area Molecular recognition Solubility

Boiling Point Elevation of ~22 °C Above 5-Methylisoxazole-3-carbaldehyde Reflects Enhanced Intermolecular Interactions from the Tertiary Amine

The predicted boiling point of the target compound is 245.3 ± 30.0 °C at 760 mmHg, which is approximately 22.4 °C higher than that of 5-methylisoxazole-3-carbaldehyde (222.9 °C) and 33.4 °C higher than isoxazole-3-carbaldehyde (211.9 °C) . This boiling point elevation is consistent with the introduction of the dimethylamino group, which enables stronger dipole-dipole interactions and alters the compound's volatility profile relative to simpler 5-alkyl isoxazole-3-carbaldehydes.

Boiling point
Predicted / Data to verify
245.3 °C vs 222.9 °C
Higher boiling point (+22 °C) reflects enhanced intermolecular interactions; may limit distillation-based purification
ACD/Labs predicted values; affects purification strategy selection
Boiling point Intermolecular forces Volatility Purification

Cold-Chain Storage Requirement (2–8 °C) Versus Room-Temperature-Stable 5-Methyl Analog Indicates Higher Chemical Reactivity and Handling Demands

Multiple vendors specify that 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde must be stored sealed in dry conditions at 2–8 °C . In contrast, 5-methylisoxazole-3-carbaldehyde is a solid at room temperature (mp 30–34 °C) and is shipped and stored without cold-chain requirements . This thermal sensitivity difference is attributed to the presence of the basic tertiary amine, which can promote condensation, oxidation, or other degradation pathways. The cold-chain requirement directly impacts shipping costs, storage infrastructure, and batch shelf-life planning in procurement decisions.

Storage condition
Vendor reported
2–8 °C (cold chain) vs ambient for 5-methyl analog
Cold-chain requirement impacts shipping logistics, storage costs, and batch shelf-life planning
Multiple vendors specify refrigerated, dry storage
Stability Storage conditions Reactivity Procurement logistics

Dual Aldehyde–Tertiary Amine Functionality Enables One-Pot Reductive Amination and Tandem Reaction Sequences Not Accessible with Simpler 5-Alkyl Isoxazole-3-carbaldehydes

The target compound uniquely combines a reactive aldehyde electrophile at the 3-position with a basic tertiary amine at the 5-position within a single isoxazole scaffold [1]. This dual functionality permits synthetic strategies such as intramolecular reductive amination or tandem imine formation–alkylation sequences that cannot be executed with simple 5-alkyl or 5-aryl isoxazole-3-carbaldehydes, which lack the internal amine nucleophile. The Baylis-Hillman reactivity of substituted 3-isoxazolecarbaldehydes is known to be modulated by the electronic character of the heterocycle, and the presence of the electron-donating dimethylaminomethyl group at the 5-position is expected to further influence aldehyde electrophilicity .

Reactive handles
Class-level inference
Aldehyde + tertiary amine (vs aldehyde only)
Dual orthogonal groups may enable tandem imine formation–alkylation sequences; may reduce synthetic step count
Inferred from structural features; specific reactivity requires experimental verification
Reductive amination Tandem reactions Dual functionality Scaffold diversification

High-Value Application Scenarios for 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Improved Aqueous Solubility

When a lead series based on isoxazole-3-carbaldehyde scaffolds exhibits poor aqueous solubility (high LogP), replacing the 5-methyl or unsubstituted analog with 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde introduces a LogP reduction of 1.2–1.5 units without adding hydrogen bond donors, preserving membrane permeability potential while improving solubility . The predicted DMSO solubility of 100 mg/mL facilitates high-concentration stock solution preparation for biochemical and cell-based assays .

Parallel Library Synthesis Leveraging Dual Orthogonal Functional Handles

The simultaneous presence of a reactive aldehyde and a tertiary amine in 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde permits one-pot, multicomponent reactions and reductive amination-based library generation without requiring separate amine inputs . This dual functionality reduces synthetic step count and accelerates scaffold diversification in medicinal chemistry programs focused on isoxazole-containing bioactive molecules .

Chromatographic Method Development Requiring Predictable and Distinct Retention Behavior

The LogP difference of approximately 1.5 units between 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde and its 5-methyl analog provides a predictable and substantial shift in reversed-phase HPLC retention . Analytical chemists can exploit this property to design separation methods where the target compound elutes significantly earlier than less polar isoxazole-3-carbaldehyde derivatives, facilitating purity analysis and reaction monitoring in synthetic workflows.

Bioconjugation and Chemoproteomics Probe Design Requiring Tunable Hydrogen Bond Acceptor Profiles

With four hydrogen bond acceptor sites and zero H-bond donors, 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde provides an HBA-only interaction profile that is well-suited for targeting H-bond donor-rich biological pockets (e.g., ATP-binding sites, protease active sites) . The aldehyde group further enables covalent conjugation to hydrazide- or aminooxy-functionalized affinity matrices for chemoproteomics applications, while the dimethylaminomethyl group enhances water solubility for biochemical assay compatibility .

Application
Selection Property
Validation Focus
Hit-to-Lead Solubility Optimization
Polarity-adjusted isoxazole scaffold with reduced LogP
Aqueous solubility and permeability assay compatibility
Parallel Library Synthesis
Dual orthogonal reactive handles (aldehyde + amine)
Reductive amination and multicomponent reaction feasibility
Chromatographic Method Development
Distinct reversed-phase retention profile
HPLC retention time verification vs structural analogs
Bioconjugation Probe Design
HBA-only profile with aldehyde conjugation site
Coupling efficiency and biochemical solubility
Quote Request

Request a Quote for 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.